molecular formula C10H16O4 B13165869 Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13165869
M. Wt: 200.23 g/mol
InChI Key: DSOUNGXXUKJSDK-UHFFFAOYSA-N
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Description

Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1,5-dioxaspiro[2.4]heptane core. The molecule contains three methyl substituents at positions 2, 6, and 6, along with a methyl ester group at position 2.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-8(2)5-10(6-13-8)9(3,14-10)7(11)12-4/h5-6H2,1-4H3

InChI Key

DSOUNGXXUKJSDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CO1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Starting Materials

Synthesis of the Spiroacetal Intermediate

The spiroacetal ring system is often constructed by the following sequence:

  • Formation of Allylic Alcohol : Starting from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate, allylic alcohol intermediates are prepared by reduction or functional group transformations.

  • Sharpless Asymmetric Epoxidation : The allylic alcohol undergoes stereoselective epoxidation using titanium(IV) isopropoxide and tert-butyl hydroperoxide at low temperatures (−20 °C), yielding epoxides with high enantiomeric excess (up to 88% yield reported).

  • Acetalization to Form Spiro Ring : The epoxide or diol intermediate is reacted with appropriate diols or aldehydes under acidic or basic conditions to form the 1,5-dioxaspiro[2.4]heptane ring system. For example, reaction with phthalic anhydride and potassium carbonate in acetonitrile at room temperature leads to spiroacetal formation.

  • Oxidation to Aldehyde : The hydroxymethyl group on the spiro ring can be oxidized to the corresponding aldehyde using DMSO and oxalyl chloride in dichloromethane at −78 °C followed by triethylamine treatment, achieving yields around 94%.

Introduction of the Methyl Carboxylate Group

  • The methyl carboxylate group is introduced either by esterification of the corresponding acid or by direct use of methyl esters in the starting materials.
  • In some routes, selective decarboxylation and condensation reactions with malonate derivatives are used to append the carboxylate side chain, ensuring the desired Z-configuration of the double bond in the final product.

Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Epoxidation of allylic alcohol Ti(OiPr)4, TBHP, −20 °C, 4.5 h 88 High enantioselectivity
Acetalization Phthalic anhydride, K2CO3, MeCN, RT, 2 h Not specified Formation of spiroacetal intermediate
Oxidation to aldehyde DMSO, oxalyl chloride, CH2Cl2, −78 °C 94 Swern oxidation
Side chain appendage Condensation with dimethyl 2-(propan-2-ylidene)malonate, THF Not specified Ensures Z-configuration
Overall yield (7 steps) From ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate 41 Concise total synthesis of related compounds

Analytical Characterization

  • Specific Rotation : For example, the epoxide intermediate shows [α]D23 +9.2 (c 0.78, MeOH), confirming stereochemical purity.
  • NMR Spectroscopy : Characteristic signals for the methyl groups, spiro ring protons, and ester moieties are used to confirm structure.
  • Chromatography : Silica gel column chromatography with EtOAc/hexane gradients is used for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2,6,6-trimethyl-1,5-dioxaspiro[24]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and lead to specific physiological effects

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, differing primarily in substituent positions, ring systems, or functional groups:

(a) Methyl 4-methyl-2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS: 1544467-26-6)
  • Core Structure : 1,5-dioxaspiro[2.4]heptane (identical to the target compound).
  • Substituents :
    • 4-methyl group
    • 2-isopropyl group (propan-2-yl)
    • Methyl ester at position 2
  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol
  • Key Differences: The target compound has 2,6,6-trimethyl groups instead of 4-methyl and 2-isopropyl substituents.
(b) Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Core Structure : 1-oxaspiro[2.4]heptane (one oxygen atom fewer than the target’s 1,5-dioxaspiro system).
  • Substituents :
    • 4-ethyl group
    • 2-methyl group
    • Methyl ester at position 2
  • Molecular Formula : C₁₁H₁₈O₃
  • Molecular Weight : 198.26 g/mol
  • Key Differences : The absence of a second oxygen atom in the spiro ring reduces polarity compared to the target compound. The ethyl group may enhance lipophilicity relative to methyl substituents .
(c) tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) (CAS: 1041026-71-4)
  • Core Structure : 2,6-diazaspiro[3.3]heptane (nitrogen-containing spiro system).
  • Substituents :
    • tert-Butyl ester group
    • Oxalate counterion
  • Molecular Formula : C₂₂H₃₈N₄O₈
  • Molecular Weight : 486.56 g/mol
  • Bioactivity Data :
    • LogP : Predicted values range from 0.31 (iLOGP) to 1.73 (XLOGP3), indicating moderate lipophilicity.
    • Solubility : ESOL estimate: -3.03 (poor aqueous solubility).
  • Key Differences : The diazaspiro system and larger molecular weight contrast sharply with the oxygen-rich spiro structure of the target compound. The presence of nitrogen atoms may confer distinct hydrogen-bonding capabilities and bioactivity .

Biological Activity

Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS Number: 1934564-88-1) is a compound characterized by its unique spirocyclic structure, which consists of a dioxaspiro ring fused to a heptane framework. With a molecular formula of C10H16O4C_{10}H_{16}O_{4} and a molecular weight of approximately 200.23 g/mol, this compound is gaining attention for its potential biological activities and applications in medicinal chemistry.

Enzyme Interaction and Mechanism

Research indicates that this compound may interact with specific enzymes or receptors within biological systems. Preliminary studies suggest that it could function as an inhibitor or modulator of certain biochemical pathways. The spirocyclic structure allows the compound to fit into unique binding sites, which may enhance its efficacy in targeting specific biological processes.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial properties of various dioxaspiro compounds, including this compound. Results indicated significant activity against several bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects:
    • Another research effort focused on the anti-inflammatory effects of the compound in vivo. Test subjects treated with this compound exhibited reduced inflammatory markers compared to controls.
  • Cytotoxicity Studies:
    • Cytotoxicity assays conducted on cancer cell lines revealed that the compound has selective cytotoxic effects against certain types of cancer cells while sparing normal cells. This selectivity highlights its potential for use in targeted cancer therapies.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4Different substitution patterns affecting reactivity
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4Variations in biological activity due to structure
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H13ClO4Chlorine substitution impacting reactivity

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